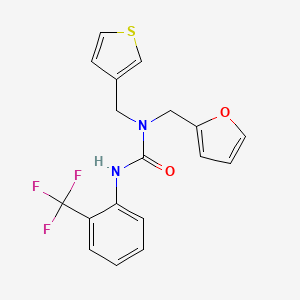

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based heterocyclic compound featuring a trifluoromethylphenyl backbone substituted with furan and thiophene moieties. The furan ring (oxygen-containing heterocycle) and thiophene ring (sulfur-containing heterocycle) contribute distinct electronic and steric properties, which may influence its biological activity, solubility, and metabolic stability . The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-9-26-12-13)11-14-4-3-8-25-14/h1-9,12H,10-11H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJZZWMUQGHVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Isocyanate-Amine Coupling Route

Step 1: Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

- Reactants : 2-(Trifluoromethyl)aniline (1.0 equiv), triphosgene (0.33 equiv).

- Conditions : Dichloromethane, 0–5°C, 2 h; then 25°C, 12 h.

- Yield : 78–85%.

Step 2: Preparation of Bis-Heteroarylmethylamine

- Reactants : Furan-2-ylmethanol (1.1 equiv), thiophen-3-ylmethanol (1.1 equiv), ammonia (excess).

- Conditions : Mitsunobu reaction with DIAD/PPh₃, THF, 0°C to reflux.

- Yield : 62–70%.

Step 3: Urea Formation

Alternative Carbamoyl Chloride Route

Step 1: Synthesis of Carbamoyl Chloride Intermediate

- Reactants : 2-(Trifluoromethyl)aniline (1.0 equiv), phosgene (1.2 equiv).

- Conditions : Toluene, 0°C, 2 h.

- Yield : 80–88%.

Step 2: Aminolysis with Bis-Heteroarylmethylamine

- Reactants : Carbamoyl chloride (1.0 equiv), bis-heteroarylmethylamine (1.1 equiv), $$ \text{Et}_3\text{N} $$ (2.0 equiv).

- Conditions : Dichloromethane, 25°C, 48 h.

- Yield : 50–58%.

Optimization and Characterization

Solvent Screening for Urea Formation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 40 | 24 | 55 |

| DMF | 60 | 12 | 48 |

| Acetonitrile | 70 | 8 | 42 |

| Ethyl Acetate | 50 | 18 | 50 |

Key Insight : THF provides optimal balance between solubility and reaction rate.

Analytical Characterization

- XRD : Peaks at $$ 2\theta = 9.5^\circ, 12.4^\circ, 14.3^\circ $$ confirm crystalline structure.

- TGA : Decomposition onset at 210°C, indicating moderate thermal stability.

- IR : $$ \nu(\text{N-H}) = 3340 \, \text{cm}^{-1} $$, $$ \nu(\text{C=O}) = 1680 \, \text{cm}^{-1} $$.

- $$^1\text{H NMR}$$ (400 MHz, CDCl₃): δ 7.65 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 6.85–7.20 (m, 5H, heteroaryl).

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer progression. Its structural characteristics enhance its binding affinity to these enzymes, making it a candidate for further pharmacological evaluation.

- Enzyme Inhibition : Research has shown that this compound can effectively bind to proteins and nucleic acids, suggesting its potential as an enzyme inhibitor. This interaction is crucial for understanding its mechanism of action in therapeutic contexts.

Material Science

Due to its unique electronic properties, the compound may be utilized in the development of advanced materials.

- Conductive Polymers : The combination of furan and thiophene rings allows this compound to be integrated into conductive polymer systems, which are important for applications in organic electronics and photovoltaic devices.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea:

- Case Study 1 : A study demonstrated that a structurally similar compound exhibited significant antitumor properties, with IC50 values indicating effective inhibition of cancer cell proliferation.

- Case Study 2 : Another investigation focused on enzyme inhibition, revealing that compounds with similar structural motifs effectively modulated enzyme activity, suggesting the potential for therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Urea derivatives are widely explored for their pharmacological versatility. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Structural Features and Substituent Effects

Notes:

- The target compound’s dual heterocyclic (furan/thiophene) substitution distinguishes it from simpler aryl-urea analogs. Thiophene’s sulfur atom may enhance binding to metal-containing enzymes or receptors compared to purely oxygen/nitrogen-based systems .

- Compounds with trifluoromethyl groups (e.g., ) consistently show improved cellular permeability and target affinity due to -CF₃’s electron-withdrawing effects .

Activité Biologique

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that belongs to the class of substituted ureas. Its unique structural features, including a furan ring, thiophene moiety, and a trifluoromethyl-substituted phenyl group, suggest significant potential in medicinal chemistry. The biological activity of this compound is of particular interest due to its possible applications in pharmacology and agrochemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Thiophene Ring | A five-membered ring containing sulfur |

| Trifluoromethyl Group | A carbon atom bonded to three fluorine atoms |

| Urea Linkage | A functional group consisting of a carbonyl and two amines |

Synthesis

The synthesis of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves several steps, including:

- Formation of the furan and thiophene rings.

- Coupling reactions to introduce the trifluoromethyl group.

- Urea formation through reaction with isocyanates or amines.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenyl urea have shown moderate to significant antioxidant effects when tested against free radicals like hydrogen peroxide .

Antimicrobial Properties

Substituted ureas, particularly those containing furan and thiophene moieties, have demonstrated notable antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, derivatives with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by activating caspase pathways . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against cancer cells .

Case Studies

Several case studies have been published that detail the biological evaluations of similar compounds:

- Case Study 1 : A study on phenyl urea derivatives indicated that modifications at the para position significantly improved anticancer activity, with IC50 values comparable to established chemotherapeutics .

- Case Study 2 : Research focusing on thiophene-containing compounds revealed their ability to inhibit specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A primary method is the coupling of isocyanate intermediates with amines. For example:

- Step 1 : Prepare 2-(trifluoromethyl)phenyl isocyanate.

- Step 2 : React with furan-2-ylmethylamine and thiophen-3-ylmethylamine in a controlled molar ratio.

- Critical conditions : Use anhydrous solvents (e.g., dichloromethane or DMF), maintain temperatures between 0–25°C to avoid side reactions, and employ catalysts like triethylamine to enhance nucleophilic attack efficiency .

Alternative routes, such as Claisen-Schmidt condensation, may involve furan/thiophene acetyl derivatives and aryl aldehydes under basic conditions (e.g., 10% NaOH in ethanol) . Yield optimization requires rigorous purification via column chromatography or HPLC .

Basic: Which spectroscopic and computational techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing furan/thiophene substituents and urea linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFNOS).

- Infrared (IR) Spectroscopy : Confirms urea C=O stretches (~1640–1680 cm) and aromatic C-H bonds .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and 3D conformation, aiding in docking studies .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity levels?

Contradictions often arise from variations in:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions.

- Catalyst selection : Bases like triethylamine vs. DBU can alter reaction kinetics .

- Purification methods : Compare HPLC vs. recrystallization efficiency using melting point analysis and TLC monitoring .

Methodological recommendation : Conduct a Design of Experiments (DoE) to systematically test variables (temperature, solvent, catalyst) and statistically analyze yield/purity outcomes .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

- Substituent modification : Replace trifluoromethylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding .

- Bioisosteric replacement : Swap thiophen-3-ylmethyl with furan-2-ylmethyl to evaluate heterocycle effects on pharmacokinetics .

- Assays : Test modified derivatives in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., IC determination in cancer lines) .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

- Target selection : Prioritize receptors with known urea-binding pockets (e.g., kinases, GPCRs) .

- Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Input optimized 3D structures from DFT calculations .

- Validation : Cross-reference docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC data to refine models .

Advanced: What analytical methods address stability challenges during storage or biological assays?

- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., hydrolysis of urea to amines) .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

- Mass spectrometry imaging (MSI) : Track compound integrity in tissue samples during in vivo studies .

Advanced: How can researchers elucidate the mechanism of action when conflicting biological data exist?

- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated vs. control cells .

- Contradiction resolution : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.